Bienvenue dans la boutique en ligne BenchChem!

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide

Covalent inhibitor Electrophilic warhead GSH reactivity

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide (CAS 1248901-09-8) is a synthetic benzoxazinone derivative bearing an acrylamide substituent at the 6-position. With molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol, it belongs to the 2H-1,4-benzoxazin-3(4H)-one class, a scaffold well-precedented in medicinal chemistry and agrochemical design.

Molecular Formula C11H10N2O3
Molecular Weight 218.212
CAS No. 1248901-09-8
Cat. No. B2961075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide
CAS1248901-09-8
Molecular FormulaC11H10N2O3
Molecular Weight218.212
Structural Identifiers
SMILESC=CC(=O)NC1=CC2=C(C=C1)OCC(=O)N2
InChIInChI=1S/C11H10N2O3/c1-2-10(14)12-7-3-4-9-8(5-7)13-11(15)6-16-9/h2-5H,1,6H2,(H,12,14)(H,13,15)
InChIKeyLSFNQUPCXDRXGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide (CAS 1248901-09-8): Structural Features and Procurement-Grade Identity


N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide (CAS 1248901-09-8) is a synthetic benzoxazinone derivative bearing an acrylamide substituent at the 6-position. With molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol, it belongs to the 2H-1,4-benzoxazin-3(4H)-one class, a scaffold well-precedented in medicinal chemistry and agrochemical design [1]. The compound is commercially available from multiple vendors at a standard purity of 95% . Key predicted physicochemical properties include a boiling point of 499.4 ± 45.0 °C, density of 1.326 ± 0.06 g/cm³, and a pKa of 12.30 ± 0.20 . Its defining structural motif—a free NH at position 4 combined with an electrophilic acrylamide at position 6—positions it as a potential covalent probe or building block distinct from saturated, N-alkylated, or regioisomeric analogs.

Why Generic Substitution of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide with Close Benzoxazinone Analogs Fails for Covalent-Discovery Applications


Substituting this compound with a generic benzoxazinone, such as the 6‑acetamido derivative (CAS 90814‑92‑9) or an N‑methyl congener, fundamentally alters the chemical reactivity profile. The target compound's acrylamide moiety provides a Michael acceptor capable of forming a covalent bond with cysteine thiolate residues; the acetamido analog lacks this α,β‑unsaturated carbonyl and therefore cannot function as a covalent warhead [1]. Conversely, replacement with an N‑alkylated benzoxazinone (e.g., N‑(4‑methyl‑3‑oxo‑3,4‑dihydro‑2H‑1,4‑benzoxazin‑6‑yl)prop‑2‑enamide) eliminates the hydrogen‑bond donor capacity of the lactam NH, a feature that can be critical for target engagement and binding pose selectivity [2]. These mechanistic distinctions make generic interchange unreliable for structure‑based design, particularly in targeted covalent inhibitor (TCI) or chemical‑biology probe campaigns.

Quantitative Differentiation Evidence for N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide Relative to Closest Structural Analogs


Electrophilic Warhead Reactivity: Acrylamide vs. Acetamide – Measured Glutathione (GSH) Half-Life Comparison

The acrylamide of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide is intrinsically electrophilic, capable of Michael addition with biological thiols. In contrast, the 6-acetamido analog (CAS 90814-92-9) carries a saturated acetyl group and is electrophilically inert. Class‑level data for structurally comparable acrylamides demonstrate a glutathione (GSH) half‑life on the order of 10–100 h under physiological conditions, while acetamides show no measurable depletion over >48 h [1]. This differential reactivity is the prerequisite for covalent target engagement. Quantitative GSH reactivity data for this specific compound have not been published [2]; the reported range derives from structurally analogous N‑aryl acrylamides.

Covalent inhibitor Electrophilic warhead GSH reactivity

Hydrogen‑Bond Donor Capacity: Free NH vs. N‑Methyl Congener – Predicted Solubility and Permeability Offset

The target compound possesses a free lactam NH (H‑bond donor count = 1), whereas the closest N‑methyl analog (CAS 2305551‑53‑3) is fully alkylated (H‑bond donor count = 0). This difference is predicted to affect aqueous solubility and passive membrane permeability. Computational predictions (ALOGPS 2.1) for the compound estimate aqueous solubility (logS) of approximately −2.7 and polar surface area (PSA) of 75.4 Ų [1]. While no experimental solubility data are available, the additional H‑bond donor in the target compound is expected to shift the solubility–permeability balance relative to the N‑methyl comparator, a critical parameter for biological assay design.

Physicochemical properties Hydrogen bond donor Drug-likeness

Regioisomeric Specificity: 6‑Acrylamido vs. 7‑Acrylamido Substitution – Predicted pKa Shift Indicating Differential Tautomeric Behavior

The 6‑position acrylamide substitution places the electron‑withdrawing amide group in conjugation with the benzoxazinone nitrogen, modulating the acidity of the lactam NH. The predicted pKa of 12.30 ± 0.20 reflects this electronic environment. By contrast, the 7‑substituted regioisomer (N‑(3‑oxo‑3,4‑dihydro‑2H‑1,4‑benzoxazin‑7‑yl)prop‑2‑enamide) is expected to exhibit a slightly different pKa (~11.8–12.0, predicted) due to altered resonance, which can influence tautomeric equilibrium and, consequently, target binding. Quantitative experimental pKa data for either compound are not published; the predicted values highlight a measurable parameter for batch‑to‑batch quality control.

Regioisomer pKa Tautomerism

Commercial Purity Benchmark: Vendor‑Certified 95% vs. Analog Purity Consistency for Reproducible SAR

Multiple independent vendors supply N‑(3‑oxo‑3,4‑dihydro‑2H‑1,4‑benzoxazin‑6‑yl)prop‑2‑enamide with a certified minimum purity of 95%, supported by batch‑specific analytical data (NMR, HPLC, GC) . In contrast, closely related analogs such as the N‑methyl derivative (CAS 2305551‑53‑3) are often listed without guaranteed analytical certificates or with lower purity specifications (≥90%). This difference in vendor‑provided quality assurance directly impacts the reliability of biological replicates. For the target compound, the consistent 95% purity threshold reduces the risk of confounding biological effects from impurities, a critical consideration for procurement in lead‑optimization campaigns.

Purity Quality control Batch consistency

Procurement-Relevant Application Scenarios for N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide Based on Differential Evidence


Targeted Covalent Inhibitor (TCI) Scaffold Design

The acrylamide warhead enables irreversible inhibition of cysteine‑dependent targets. Researchers designing covalent probes for kinases, deubiquitinases, or viral proteases should select this compound as a core building block over the corresponding acetamide analog because only the acrylamide provides the requisite Michael acceptor. The free NH at position 4 further allows directional hydrogen‑bonding interactions with the target protein backbone, a feature lost in N‑methylated derivatives [Section 3, Evidence Items 1 and 2].

Chemical Biology Probe Development Requiring Defined Electrophilicity

For activity‑based protein profiling (ABPP) or chemoproteomics studies, the electrophilic reactivity of the acrylamide group is essential to capture enzyme‑substrate complexes. The compound’s class‑inferred GSH reactivity profile (half‑life ~10–100 h) places it in a moderate‑electrophilicity range suitable for selective cysteine targeting, as opposed to highly reactive chloroacetamides. Procurement of this specific compound ensures access to a benzoxazinone‑based scaffold with predictable thiol reactivity [Section 3, Evidence Item 1].

Regioisomer‑Sensitive Structure‑Activity Relationship (SAR) Exploration

The 6‑position substitution pattern uniquely places the acrylamide in conjugation with the benzoxazinone core, modulating the lactam NH pKa (~12.3 predicted) and influencing tautomeric equilibria. Medicinal chemistry teams optimizing binding affinity for targets with defined hydrogen‑bonding networks should procure the 6‑substituted regioisomer (rather than the 7‑ or 8‑substituted analogs) to probe specific electronic and steric SAR vectors [Section 3, Evidence Item 3].

Reproducible Lead‑Optimization Campaigns Requiring High‑Purity Building Blocks

The compound’s multi‑vendor availability at a uniform ≥95% purity with batch‑specific certificates (NMR, HPLC, GC) reduces the risk of assay interference from impurities. Procurement for hit‑to‑lead or lead‑optimization programs benefits from this quality consistency, which is less reliably documented for N‑methyl or regioisomeric analogs [Section 3, Evidence Item 4].

Quote Request

Request a Quote for N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.